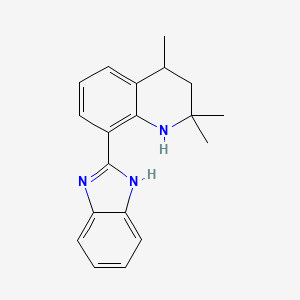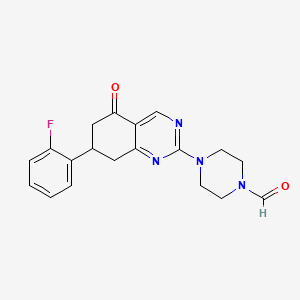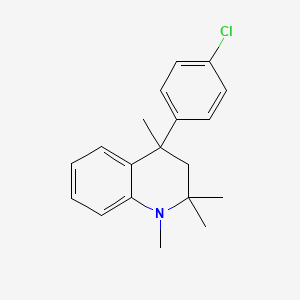
N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide: is an organic compound characterized by its complex structure, which includes a benzyl group, a methylphenyl group, and an isopropyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide typically involves the following steps:
Starting Materials: Benzylamine, 4-methylbenzaldehyde, isopropylamine, and acetic anhydride.
Step 1 Formation of Schiff Base: Benzylamine reacts with 4-methylbenzaldehyde in the presence of an acid catalyst to form a Schiff base.
Step 2 Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form N-benzyl-4-methylphenylamine.
Step 3 Acylation: The N-benzyl-4-methylphenylamine is acylated with acetic anhydride in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the benzyl or methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde, or benzoic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a ligand in receptor binding studies. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural motifs are found in various drugs, making it a useful intermediate in drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including polymer synthesis and surface coatings.
Mechanism of Action
The mechanism by which N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a drug precursor, its mechanism would involve binding to specific receptors or enzymes, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-phenylacetamide: Lacks the methyl group on the phenyl ring.
N-benzyl-2-(4-chlorophenyl)-N-(propan-2-yl)acetamide: Contains a chlorine substituent instead of a methyl group.
N-benzyl-2-(4-methylphenyl)acetamide: Lacks the isopropyl group.
Uniqueness
N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide is unique due to the combination of its benzyl, methylphenyl, and isopropyl groups. This specific arrangement imparts distinct chemical and physical properties, such as solubility, reactivity, and binding affinity, which can be advantageous in various applications.
Properties
CAS No. |
599161-76-9 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-benzyl-2-(4-methylphenyl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H23NO/c1-15(2)20(14-18-7-5-4-6-8-18)19(21)13-17-11-9-16(3)10-12-17/h4-12,15H,13-14H2,1-3H3 |
InChI Key |
WYIVAPAAFNISFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chloro-6-fluorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide](/img/structure/B11030527.png)
![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11030528.png)
![2-butanoyl-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11030535.png)
![1-[2-(1-Pyrrolidinylmethyl)piperidino]-2-butyn-1-one](/img/structure/B11030540.png)
![3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B11030543.png)


![N-(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11030573.png)



![ethyl 4-[3-(3-bromophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B11030598.png)
![2-(4-methylpiperidin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11030604.png)
![ethyl 7-{(E)-2-[(4-chlorophenyl)amino]ethenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11030605.png)
